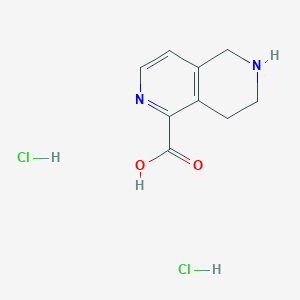

5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride

Description

5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated naphthyridine core with a carboxylic acid substituent and two hydrochloride counterions. Its molecular formula is C₈H₁₂Cl₂N₂O, with an average molecular mass of 223.097 g/mol and a monoisotopic mass of 222.032668 g/mol . The dihydrochloride salt improves solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMLVUSJYNWYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=NC=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride belongs to the naphthyridine family, characterized by a bicyclic framework containing two nitrogen atoms. The dihydrochloride salt form enhances solubility and stability, making it preferable for pharmaceutical formulations. Key structural features include a partially saturated naphthyridine core and a carboxylic acid moiety at position 1, which participate in hydrogen bonding and coordination interactions.

Synthetic Routes and Methodologies

Cyclization Strategies

Pictet-Spengler-Type Cyclization

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid is treated with hydrochloric acid (2 equiv) in anhydrous ethanol. Crystallization at 0°C yields the dihydrochloride salt with >98% purity. Solvent choice (e.g., ethanol vs. isopropanol) influences crystal morphology and dissolution rates.

Industrial Scale-Up Considerations

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 5,6,7,8-Tetrahydro-2,6-Naphthyridine-1-Carboxylic Acid Synthesis

| Method | Steps | Overall Yield (%) | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Pictet-Spengler | 9 | 4 | Low | Limited |

| Hydroamination-Cyclization | 6 | 25 | High (99% ee) | Industrial |

| Suzuki-Heck Cascade | 7 | 18 | Moderate | Pilot-scale |

The hydroamination-cyclization route emerges as superior, reducing steps by 33% and quadrupling yield compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction may produce more saturated compounds with fewer double bonds .

Scientific Research Applications

5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid;dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Positional isomerism (e.g., 1,6- vs. 2,7-naphthyridine cores) significantly impacts biological activity and solubility. For instance, the 2,6-naphthyridine derivative’s carboxylic acid group enables hydrogen bonding, enhancing binding affinity in enzyme targets compared to non-carboxylic analogues .

- Salt forms: Dihydrochloride salts (e.g., Sapropterin) exhibit higher aqueous solubility than monohydrochloride counterparts, critical for drug formulation .

Key Observations :

- Debenzylation (e.g., via Pd/C hydrogenation) is a common step to generate free amines, as seen in 5,6,7,8-tetrahydro-1,7-naphthyridine synthesis (78% yield) .

Physicochemical Properties

| Property | 5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride | 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride | Sapropterin dihydrochloride |

|---|---|---|---|

| Molecular Weight | 223.097 g/mol | 223.10 g/mol | 314.20 g/mol |

| Solubility | High (aqueous) | Moderate | High (pharmaceutical grade) |

| Storage Conditions | Not explicitly reported | -20°C (typical for salts) | -20°C, desiccated |

| Chirality | Not chiral | Not chiral | Chiral (6R configuration) |

Biological Activity

5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid; dihydrochloride (CAS No. 2416242-86-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H10N2O2·2ClH

- Molecular Weight : 228.68 g/mol

- IUPAC Name : 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid; dihydrochloride

The biological activity of 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes implicated in disease processes.

- Receptor Modulation : It may act on specific receptors to modulate signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research has indicated that 5,6,7,8-tetrahydro-2,6-naphthyridine derivatives exhibit antimicrobial properties. A study screened a library of compounds and identified several lead compounds with significant activity against Mycobacterium tuberculosis .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. Studies indicate that they can reduce oxidative stress and inflammation in neuronal cells .

Case Studies and Experimental Results

- Antituberculosis Activity :

- Anticancer Activity :

-

Neuroprotection :

- Research demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity by reducing reactive oxygen species (ROS) levels .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-Tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of pyridine precursors or functionalization of saturated naphthyridine scaffolds. Key steps include:

- Cyclization reactions using catalysts (e.g., Rhodium in [2 + 2 + 2] cycloadditions) to assemble the bicyclic core .

- Hydrochloride salt formation via reaction with HCl in polar solvents (e.g., ethanol or water), requiring strict pH control to prevent decomposition .

- Critical parameters : Temperature (80–120°C for cyclization), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Rh) significantly impact yield (reported 40–70%) and purity .

Methodological Tip : Use HPLC or LC-MS to monitor intermediates and optimize quenching times to minimize by-products like over-reduced naphthyridines .

Q. How can structural characterization of this compound resolve ambiguities in nitrogen atom positioning within the naphthyridine core?

The 2,6-naphthyridine scaffold has two nitrogen atoms in positions 2 and 5. Characterization strategies include:

- X-ray crystallography to confirm bond angles and hydrogen bonding patterns (e.g., interactions between the carboxylic acid group and chloride ions) .

- NMR spectroscopy :

- H NMR: Protons adjacent to nitrogen (e.g., H-5 and H-7) show deshielding (δ 7.8–8.2 ppm) due to electron-withdrawing effects .

- N NMR: Distinguishes between amine and pyridine-like nitrogens (δ 80–100 ppm vs. 200–250 ppm) .

Data Conflict Example : Discrepancies in reported H shifts (e.g., H-3 in dihydrochloride vs. free base) can arise from protonation state; validate via pH-dependent NMR .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?

The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base (<5 mg/mL) due to ionic interactions. However:

- Bioavailability trade-offs : High solubility may reduce membrane permeability. Use logP calculations (e.g., ACD/Labs) to predict partitioning (expected logP ~1.2 for the salt vs. 2.8 for free base) .

- In vivo validation : Compare pharmacokinetics (C, AUC) in rodent models using salt vs. free base formulations .

Q. What computational strategies are effective in predicting the compound’s binding affinity to kinase targets (e.g., CDK2 or EGFR)?

- Docking studies : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 1H1Q for CDK2). Focus on:

- Hydrogen bonding between the carboxylic acid and kinase hinge region (e.g., Glu81 in CDK2).

- Hydrophobic interactions of the tetrahydro ring with allosteric pockets .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify conformational shifts in the naphthyridine core .

Contradiction Alert : Discrepancies between predicted and experimental IC values (e.g., μM vs. nM) may arise from protonation state assumptions; recalibrate pKa using COSMO-RS .

Q. How can contradictory cytotoxicity data across cancer cell lines (e.g., HeLa vs. HL-60) be reconciled?

Variability in cytotoxicity (e.g., IC 10 μM in HeLa vs. 50 μM in HL-60) may stem from:

- Cell-specific uptake : Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy .

- Target expression differences : Quantify kinase/transferase levels (e.g., via Western blot) in resistant vs. sensitive lines .

Experimental Design : Use isogenic cell pairs (e.g., wild-type vs. CRISPR-edited) to isolate mechanism-driven effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.